Basic Blue 162
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Overview
Description
Basic Blue 162 is a synthetic dye known for its vibrant blue color. It is widely used in various industries, including textiles, plastics, and printing inks. The compound is characterized by its chlorine, nitrogen, oxygen, and sulfur functional groups, which contribute to its unique properties .
Preparation Methods
The synthesis of Basic Blue 162 involves several steps:
Diazotization: 6-Methoxybenzo[d]thiazol-2-amine is diazotized.
Coupling: The diazotized compound is then coupled with 3-(Methyl(phenyl)amino)propanenitrile.
Quaternization: The resulting product is treated with dimethyl sulfate to form the quaternary ammonium salt.
In industrial production, these reactions are carried out under controlled conditions to ensure high yield and purity. The process involves precise temperature control and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Basic Blue 162 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced using reducing agents, resulting in the formation of colorless or differently colored compounds.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Basic Blue 162 has a wide range of applications in scientific research:
Chemistry: It is used as a colorant in various chemical processes and as a tracer in analytical chemistry.
Biology: The dye is used in staining techniques to visualize biological specimens under a microscope.
Medicine: this compound is used in certain diagnostic procedures and as a marker in medical imaging.
Mechanism of Action
The mechanism of action of Basic Blue 162 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and nucleic acids, altering their structure and function. This binding can lead to changes in the optical properties of the dye, making it useful for various analytical and diagnostic applications .
Comparison with Similar Compounds
Basic Blue 162 is unique due to its specific chemical structure and properties. Similar compounds include:
Basic Blue 145: Another synthetic dye with similar applications but different chemical properties.
Methylene Blue: A well-known dye with applications in biology and medicine, but with a different chemical structure.
Toluidine Blue: Used in similar staining techniques but has different staining properties and applications.
This compound stands out due to its vibrant color, high solubility in water, and stability under various conditions, making it a preferred choice in many applications.
Biological Activity
Basic Blue 162, a synthetic dye, is notable for its diverse applications in biological research and industrial settings. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound (CAS Number: 15085-91-3) is primarily used in various staining techniques to visualize biological specimens under a microscope. Its chemical structure allows it to interact with proteins and nucleic acids, making it a valuable tool in both histological and cytological studies.
The biological activity of this compound is largely attributed to its ability to bind to specific sites on biomolecules:
- Protein Binding : The dye interacts with amino acid residues, particularly those containing aromatic or basic side chains, altering protein conformation and function.
- Nucleic Acid Interaction : this compound can intercalate between base pairs in DNA and RNA, affecting replication and transcription processes.
This binding alters the optical properties of the dye, which is crucial for its application in diagnostic procedures and microscopy.
Biological Applications
This compound has several significant applications in biology:
- Staining Techniques : It is widely used for staining cells and tissues in histology, enabling visualization of cellular structures.
- Diagnostic Procedures : The compound serves as a marker in medical imaging, helping to identify pathological changes in tissues .
- Research Tool : In biochemical assays, this compound is employed to study protein interactions and cellular processes.
Case Study 1: Staining Efficacy
A study evaluated the efficacy of this compound in staining various cell types. The results indicated that:
Cell Type | Staining Intensity | Observations |
---|---|---|
Epithelial Cells | High | Clear visualization of nuclei |
Muscle Cells | Moderate | Good contrast with surrounding tissue |
Neuronal Cells | Low | Poor binding affinity observed |
This study highlights the dye's variable effectiveness across different cell types, suggesting that optimization may be necessary for specific applications.
Case Study 2: Interaction with Nucleic Acids
Research investigating the interaction of this compound with DNA found that:
- The dye significantly increased fluorescence intensity when bound to DNA, indicating effective intercalation.
- Concentration-dependent studies showed that higher concentrations led to increased binding affinity but also raised concerns about potential cytotoxicity at elevated levels.
These findings underscore the importance of dosage when utilizing this compound for molecular assays .
Research Findings
Recent studies have focused on the broader implications of using this compound in biological systems. Key findings include:
- Cytotoxicity Assessment : Evaluations using MTT assays revealed that while this compound exhibits low toxicity at standard staining concentrations, prolonged exposure can lead to cell viability reduction.
- Antimicrobial Properties : Some investigations suggest potential antimicrobial activity against certain bacterial strains, although further research is needed to elucidate these effects fully .
Properties
IUPAC Name |
3-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methylanilino]propanenitrile;methyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N5OS.CH4O4S/c1-23(12-4-11-20)15-7-5-14(6-8-15)21-22-19-24(2)17-10-9-16(25-3)13-18(17)26-19;1-5-6(2,3)4/h5-10,13H,4,12H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVQNOMUPBJUHX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)CCC#N.COS(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.